Cas no 2172455-61-5 (5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide)

5-(ジフルオロメチル)-1-[2-(2-ヒドロキシエトキシ)エチル]-1H-1,2,3-トリアゾール-4-カルボキサミドは、高度に機能化されたトリアゾール系化合物です。その分子構造には、ジフルオロメチル基とヒドロキシエトキシエチル基が特徴的に配置されており、優れた溶解性と反応性を示します。カルボキサミド部位は生体適合性に寄与し、医薬品中間体としての応用が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、創薬分野での有用性が高まっています。この化合物は有機合成化学において多様な修飾が可能で、新規薬剤開発の鍵中間体としての潜在性を有しています。

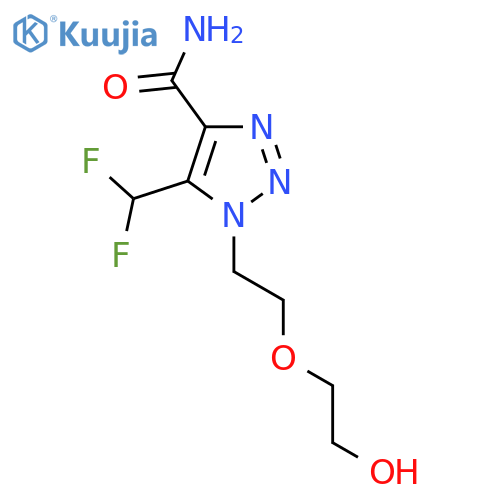

2172455-61-5 structure

商品名:5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide

5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide

- EN300-1594019

- 2172455-61-5

- 5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide

-

- インチ: 1S/C8H12F2N4O3/c9-7(10)6-5(8(11)16)12-13-14(6)1-3-17-4-2-15/h7,15H,1-4H2,(H2,11,16)

- InChIKey: DWTYRPCZQFABER-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(N)=O)N=NN1CCOCCO)F

計算された属性

- せいみつぶんしりょう: 250.08774658g/mol

- どういたいしつりょう: 250.08774658g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 103Ų

- 疎水性パラメータ計算基準値(XlogP): -1.3

5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1594019-5000mg |

5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide |

2172455-61-5 | 5000mg |

$4806.0 | 2023-09-23 | ||

| Enamine | EN300-1594019-50mg |

5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide |

2172455-61-5 | 50mg |

$1393.0 | 2023-09-23 | ||

| Enamine | EN300-1594019-10.0g |

5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide |

2172455-61-5 | 10g |

$7128.0 | 2023-06-04 | ||

| Enamine | EN300-1594019-0.05g |

5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide |

2172455-61-5 | 0.05g |

$1393.0 | 2023-06-04 | ||

| Enamine | EN300-1594019-100mg |

5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide |

2172455-61-5 | 100mg |

$1459.0 | 2023-09-23 | ||

| Enamine | EN300-1594019-5.0g |

5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide |

2172455-61-5 | 5g |

$4806.0 | 2023-06-04 | ||

| Enamine | EN300-1594019-0.1g |

5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide |

2172455-61-5 | 0.1g |

$1459.0 | 2023-06-04 | ||

| Enamine | EN300-1594019-1000mg |

5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide |

2172455-61-5 | 1000mg |

$1658.0 | 2023-09-23 | ||

| Enamine | EN300-1594019-250mg |

5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide |

2172455-61-5 | 250mg |

$1525.0 | 2023-09-23 | ||

| Enamine | EN300-1594019-2500mg |

5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide |

2172455-61-5 | 2500mg |

$3249.0 | 2023-09-23 |

5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

2172455-61-5 (5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬